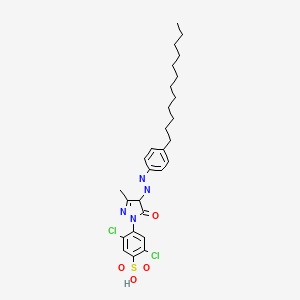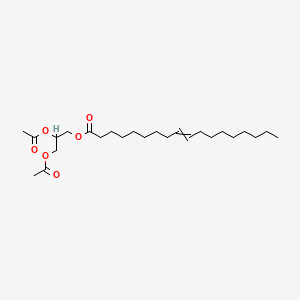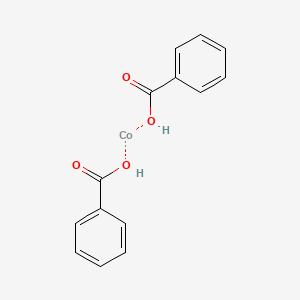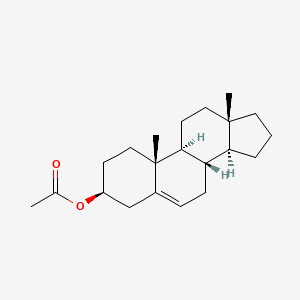
p-Chlorobenzyl vinyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Chlorobenzyl vinyl sulfone is an organic compound that belongs to the class of vinyl sulfones Vinyl sulfones are known for their versatile synthetic utility and biological activity this compound is characterized by the presence of a vinyl group (CH=CH2) attached to a sulfone group (SO2) and a p-chlorobenzyl group (C6H4CH2Cl)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-chlorobenzyl vinyl sulfone can be achieved through several methods. One common approach involves the sulfonylation of olefins or alkynes. For instance, the reaction of p-chlorobenzyl chloride with sodium vinyl sulfonate under basic conditions can yield this compound. Another method involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids using p-chlorobenzyl sulfonyl chloride as the sulfonylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product .
化学反応の分析
Types of Reactions
p-Chlorobenzyl vinyl sulfone undergoes various types of chemical reactions, including:
Nucleophilic Addition: The vinyl group in this compound is susceptible to nucleophilic addition reactions. For example, the reaction with thiols can form thioethers.
Oxidation: The sulfone group can undergo oxidation to form sulfoxides or sulfones.
Substitution: The p-chlorobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Addition: Thiols (e.g., 2-phenylethanethiol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Thioethers: Formed from nucleophilic addition of thiols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Benzyl Derivatives: Formed from substitution reactions
科学的研究の応用
作用機序
The mechanism of action of p-chlorobenzyl vinyl sulfone involves its reactivity with nucleophiles, particularly thiols. The vinyl group undergoes nucleophilic addition, forming a covalent bond with the thiol group. This reaction is often irreversible and leads to the inactivation of target enzymes, such as cysteine proteases. The sulfone group enhances the electrophilicity of the vinyl group, facilitating the nucleophilic attack .
類似化合物との比較
Similar Compounds
Phenyl vinyl sulfone: Similar structure but with a phenyl group instead of a p-chlorobenzyl group.
Methyl vinyl sulfone: Contains a methyl group instead of a p-chlorobenzyl group.
Ethyl vinyl sulfone: Contains an ethyl group instead of a p-chlorobenzyl group
Uniqueness
p-Chlorobenzyl vinyl sulfone is unique due to the presence of the p-chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic addition and substitution reactions compared to its analogs. Additionally, the p-chlorobenzyl group can participate in specific interactions with biological targets, enhancing its potential as a drug candidate .
特性
CAS番号 |
73927-12-5 |
|---|---|
分子式 |
C9H9ClO2S |
分子量 |
216.68 g/mol |
IUPAC名 |
1-chloro-4-(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h2-6H,1,7H2 |
InChIキー |
VUMVSMQMVORMBG-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)

![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)







![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
